N-(6-Acetylamino-2-amino-benzothiazol-5-yl)-acetamide
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Overview
Description
N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide is a compound with a molecular formula of C11H12N4O2S and a molecular weight of 264.30 g/mol . This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a catalyst, such as pyridine or triethylamine . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted benzothiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogenated compounds, amines
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazole derivatives .
Scientific Research Applications
N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, its interaction with bacterial cell membranes can disrupt their integrity, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide include:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with diverse biological activities.
6-Aminobenzothiazole: Known for its applications in medicinal chemistry and as a building block for the synthesis of bioactive compounds.
2-Amino-6-methylbenzothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N4O2S |
---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
N-(6-acetamido-2-amino-1,3-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C11H12N4O2S/c1-5(16)13-7-3-9-10(18-11(12)15-9)4-8(7)14-6(2)17/h3-4H,1-2H3,(H2,12,15)(H,13,16)(H,14,17) |
InChI Key |
ZMLAHHFSYPCMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)N=C(S2)N)NC(=O)C |
Origin of Product |
United States |
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